1-(5-Bromopentyl)-5-methylpyrimidine-2,4-dione
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Overview
Description
1-(5-Bromopentyl)-5-methylpyrimidine-2,4-dione is an organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopentyl)-5-methylpyrimidine-2,4-dione typically involves the alkylation of 5-methylpyrimidine-2,4-dione with 1,5-dibromopentane. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopentyl)-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromopentyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromopentyl group to a pentyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxo-pyrimidine derivatives.
Reduction: Formation of pentyl-substituted pyrimidine derivatives.
Scientific Research Applications
1-(5-Bromopentyl)-5-methylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromopentyl)-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopentyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopentyl)piperidine: Similar structure with a piperidine ring instead of a pyrimidine ring.
5-Bromopentyl acetate: Contains a bromopentyl group but with an acetate functional group.
Uniqueness
1-(5-Bromopentyl)-5-methylpyrimidine-2,4-dione is unique due to the presence of both a bromopentyl group and a pyrimidine ring
Properties
CAS No. |
31167-27-8 |
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Molecular Formula |
C10H15BrN2O2 |
Molecular Weight |
275.14 g/mol |
IUPAC Name |
1-(5-bromopentyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15BrN2O2/c1-8-7-13(6-4-2-3-5-11)10(15)12-9(8)14/h7H,2-6H2,1H3,(H,12,14,15) |
InChI Key |
HUGAFVUVDHVVDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCCCCBr |
Origin of Product |
United States |
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